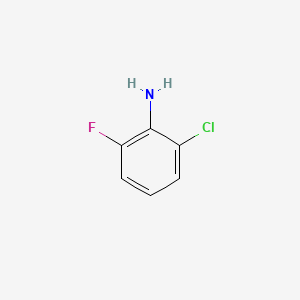

2-Chloro-6-fluoroaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLAWMDJTMMTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189838 | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-51-9 | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the amine group, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This compound is particularly notable as a key intermediate in the production of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib, and in the formulation of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 363-51-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₆H₅ClFN | [1][4][5][6][7][8] |

| Molecular Weight | 145.56 g/mol | [1][4][6][7][8] |

| Appearance | White to almost white powder or lump; Clear pale yellow liquid | [1][5] |

| Melting Point | 32 °C | [1][4][5][9] |

| Boiling Point | 182.9 ± 20.0 °C at 760 mmHg; 91 °C at 30 mmHg; 67-69 °C at 14 mmHg | [1][4][5][9] |

| Density | 1.3 ± 0.1 g/cm³; 1.316 g/cm³ | [1][4][5][9] |

| Flash Point | 64.4 ± 21.8 °C | [4] |

| Water Solubility | Insoluble | [5][9] |

| pKa | 1.26 ± 0.10 (Predicted) | [5][9] |

| Refractive Index | n20D 1.548 - 1.554 | [1][5][9] |

| LogP | 1.80 | [4] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [4] |

| InChI Key | ZJLAWMDJTMMTQB-UHFFFAOYSA-N | [5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl and C-F bond vibrations. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework. The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. ¹⁹F NMR and ¹⁵N NMR would provide further structural details.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

A documented industrial preparation process for this compound involves a multi-step synthesis starting from o-fluoroaniline.[2]

Step 1: Bromination of o-Fluoroaniline

-

Charge a reaction vessel with o-fluoroaniline and a solvent such as N,N-Dimethylformamide (DMF).

-

Cool the stirred mixture to below 10°C.

-

Add N-Bromosuccinimide (NBS) in batches to control the exothermic reaction.

-

After the reaction is complete, process the mixture to isolate the crude 4-bromo-2-fluoroaniline (B1266173).

Step 2: Chlorination of 4-bromo-2-fluoroaniline

-

Dissolve the crude 4-bromo-2-fluoroaniline in DMF.

-

Heat the stirred solution to 60 ± 5°C.

-

Add N-Chlorosuccinimide (NCS) portion-wise.

-

Upon completion, work up the reaction to obtain crude 4-bromo-2-chloro-6-fluoroaniline.

Step 3: Hydrogenation (Debromination)

-

To a high-pressure kettle, add an organic solvent (e.g., ethyl acetate (B1210297) or ethanol), a base (triethylamine or a sodium hydroxide (B78521) solution), the crude 4-bromo-2-chloro-6-fluoroaniline, and a 5 wt% Palladium on Carbon (Pd/C) catalyst.[2]

-

Pressurize the vessel with hydrogen gas.

-

Heat the mixture to 50-60°C to facilitate the hydrogenation debromination reaction.

-

After the reaction concludes, process the mixture through filtration and purification steps to yield the final product, this compound.[2]

Caption: Multi-step synthesis of this compound.

Spectroscopic Characterization Protocol

The following is a generalized workflow for the spectroscopic analysis of a synthesized batch of this compound.

-

Sample Preparation:

-

NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR (ATR): Place a small amount of the solid or liquid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).

-

MS (EI): Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) for injection.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Collect an IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain an Electron Ionization (EI) mass spectrum to determine the molecular weight and fragmentation.

-

-

Data Analysis:

-

Process and analyze the spectra to confirm the structure and assess the purity of the compound, comparing the data with established literature values.

-

Caption: General workflow for spectroscopic characterization.

Reactivity and Applications

This compound is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[1] The amino group can be readily diazotized and substituted, or acylated, while the halogen substituents influence the electron density of the aromatic ring and provide sites for further modification through nucleophilic aromatic substitution or cross-coupling reactions.

-

Pharmaceutical Development: It is a critical precursor for synthesizing various Active Pharmaceutical Ingredients (APIs), especially anti-inflammatory and analgesic drugs.[1][3] Its role in the synthesis of Lumiracoxib is a prominent example.[2]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection.[1]

-

Dyes and Pigments: It serves as an intermediate in the production of durable and vibrant dyes.[1]

-

Materials Science: It is also explored in the development of electronic materials, such as semiconductors.[1]

Caption: Logical relationships in core application areas.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Some sources also indicate it is toxic in contact with skin and if inhaled.[11]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][5][9] Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN105646233A - Preparation process of this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:363-51-9 | Chemsrc [chemsrc.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound CAS#: 363-51-9 [m.chemicalbook.com]

- 10. This compound | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data of 2-Chloro-6-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Triplet (t) | 1H | Ar-H (H4) |

| ~6.8 - 6.9 | Doublet of doublets (dd) | 1H | Ar-H (H5) |

| ~6.7 - 6.8 | Doublet of doublets (dd) | 1H | Ar-H (H3) |

| ~3.8 - 4.5 | Broad singlet (br s) | 2H | -NH₂ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar substituted anilines. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 156.38 | Doublet (d) | J(C-F) = 235.2 | C-F (C6) |

| 142.57 | Doublet (d) | J(C-F) = 2.0 | C-NH₂ (C1) |

| 116.10 | Doublet (d) | J(C-F) = 7.6 | C-H |

| 115.69 | Doublet (d) | J(C-F) = 22.4 | C-H |

| Not Reported | - | - | C-Cl (C2) |

| Not Reported | - | - | C-H |

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on the provided data and require confirmation by 2D NMR techniques for unambiguous assignment. Some carbon signals were not reported in the available source.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H symmetric and asymmetric stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretching |

| 1200 - 1350 | Strong | C-N stretching (aromatic amine) |

| 1100 - 1200 | Strong | C-F stretching |

| 700 - 800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 145/147 | [M]⁺˙ | - |

| 110 | [M - Cl]⁺ | Cl |

| 126 | [M - F]⁺ | F |

| 118 | [M - HCN]⁺˙ | HCN |

| 93 | [C₆H₄F]⁺ | C, H, N, Cl |

Note: The presence of two mass units for the molecular ion and chlorine-containing fragments (e.g., 145/147) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of solid this compound is placed directly onto the crystal, and pressure is applied to ensure good contact.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical sample.

Caption: Logical relationship of complementary spectroscopic techniques.

A Technical Guide to the Reactivity and Reaction Mechanisms of 2-Chloro-6-fluoroaniline

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical behavior of building blocks is paramount. 2-Chloro-6-fluoroaniline, a halogenated aromatic amine, presents a unique reactivity profile due to the interplay of its substituents. This guide provides an in-depth analysis of its core reactivity, reaction mechanisms, and practical experimental protocols, tailored for a technical audience.

Core Reactivity Profile

The reactivity of this compound is governed by the electronic and steric effects of its three substituents on the aromatic ring: the activating and ortho-, para-directing amino group (-NH2), and the deactivating, ortho-, para-directing chloro (-Cl) and fluoro (-F) groups. The presence of halogens at both ortho positions to the amino group introduces significant steric hindrance, which can influence reaction rates and regioselectivity.

The electron-withdrawing nature of the halogens decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to aniline (B41778) but more activated for nucleophilic aromatic substitution, particularly at the positions activated by the halogens. The amino group, a strong activating group, can be readily diazotized, providing a versatile handle for a wide range of chemical transformations.

Key Reactions and Mechanisms

This compound is a versatile substrate for a variety of organic transformations crucial in medicinal chemistry and materials science. Key reaction classes include diazotization, electrophilic substitution, and metal-catalyzed cross-coupling reactions.

Diazotization Reactions

The primary amino group of this compound can be readily converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization is often the initial step for subsequent transformations, such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allowing for the introduction of a wide range of functional groups.

A solution of this compound (10.0 g, 68.7 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (5.2 g, 75.4 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in subsequent reactions.

Caption: Diazotization of this compound.

Electrophilic Aromatic Substitution

While the electron-withdrawing halogens deactivate the ring towards electrophilic attack, the powerful activating effect of the amino group still allows for certain electrophilic aromatic substitution reactions. The directing effect of the substituents channels incoming electrophiles primarily to the positions para and ortho to the amino group. Given that the ortho positions are blocked, substitution is expected to occur at the para position (position 4) and to a lesser extent, the other available ortho position (position 3).

Bromination of this compound typically proceeds at the position para to the amino group due to the strong directing effect of the -NH2 group and the steric hindrance at the ortho positions.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | N-Bromosuccinimide | Acetonitrile (B52724) | Room Temp. | 85 |

To a solution of this compound (5.0 g, 34.3 mmol) in acetonitrile (50 mL), N-bromosuccinimide (6.1 g, 34.3 mmol) is added in portions at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography on silica (B1680970) gel to afford 4-bromo-2-chloro-6-fluoroaniline.

Metal-Catalyzed Cross-Coupling Reactions

In the realm of drug development, the construction of carbon-carbon and carbon-heteroatom bonds is fundamental. This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the halogenated aniline and a boronic acid or ester derivative. The reactivity of the C-Cl bond can be exploited under specific catalytic conditions.

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/Water | 100 | 78 |

In a reaction vessel, this compound (1.0 g, 6.87 mmol), phenylboronic acid (1.0 g, 8.24 mmol), palladium(II) acetate (0.031 g, 0.14 mmol), SPhos (0.113 g, 0.28 mmol), and potassium phosphate (B84403) (2.92 g, 13.7 mmol) are combined. The vessel is evacuated and backfilled with argon. A degassed mixture of toluene (20 mL) and water (2 mL) is added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoroaniline in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-chloro-6-fluoroaniline in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, this guide provides detailed experimental protocols that researchers can employ to determine these solubility values accurately. The methodologies described are standard, robust, and widely applicable to aromatic amines.

Core Data Summary

As of the latest literature review, quantitative solubility data for this compound in various organic solvents remains largely unreported. Researchers are encouraged to utilize the experimental protocols detailed in Section 2 to generate specific solubility data for solvents relevant to their work. The table below is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol (B129727) | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |

Experimental Protocols for Solubility Determination

The following section details three common and reliable methods for determining the solubility of this compound in organic solvents: the gravimetric method, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.[1][2][3]

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature.

-

Immediately filter the supernatant using a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

Calculation of Solubility:

-

Mass of the evaporating dish (W1)

-

Mass of the evaporating dish + filtered saturated solution (W2)

-

Mass of the evaporating dish + dry solute (W3)

-

Mass of the dissolved solute = W3 - W1

-

Mass of the solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of the solvent)] x 100

To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

This method is suitable if this compound exhibits a distinct UV absorbance spectrum in the chosen solvent. It is generally faster than the gravimetric method but requires the development of a calibration curve.[4]

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 2.1, Step 1).

-

Withdraw and filter a sample of the supernatant as described in Section 2.1, Step 2.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[5][6]

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

A reversed-phase C18 column is commonly used for aniline (B41778) derivatives.[5]

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-grade solvents for the mobile phase

Procedure:

-

Method Development and Calibration:

-

Develop a suitable HPLC method for the analysis of this compound. This involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol and water), flow rate, and detector wavelength.[5]

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of each standard.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Section 2.1, Step 1).

-

Withdraw and filter a sample of the supernatant as described in Section 2.1, Step 2.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Determining the Acidity Constant (pKa) of 2-Chloro-6-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the pKa value for 2-chloro-6-fluoroaniline. The pKa, a critical physicochemical parameter, profoundly influences a molecule's behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding and accurately determining the pKa is therefore a cornerstone of rational drug design and development.

This guide covers the theoretical basis for the acidity of substituted anilines, presents available quantitative data, and offers detailed experimental protocols for the accurate determination of the pKa of this compound.

Introduction to this compound and the Significance of pKa

This compound is a halogenated aromatic amine. The presence of both a chloro and a fluoro group on the aniline (B41778) ring significantly influences its electronic properties and, consequently, its basicity. The pKa value of an amine refers to the acidity of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base, meaning the lone pair of electrons on the nitrogen atom is less available for protonation.

In drug development, the pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.

Theoretical Background: Substituent Effects on Aniline Basicity

The basicity of aniline is significantly influenced by substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This electron-withdrawing effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and lowering the pKa of the corresponding anilinium ion.[1][2][3] This effect is primarily due to the inductive effect (-I effect) of the halogen atoms.[1]

The position of the substituents is also critical. In this compound, both halogens are in the ortho position relative to the amino group. This proximity leads to a strong inductive withdrawal of electron density, making the amino group significantly less basic than that of aniline.

Quantitative pKa Data

| Compound | pKa Value | Data Type |

| This compound | 1.26 ± 0.10 | Predicted |

| Aniline | ~4.6 | Experimental |

| 2-Chloroaniline | ~2.65 | Experimental |

| 2-Fluoroaniline | ~3.2 | Experimental |

Table 1: Predicted and Experimental pKa values of this compound and related compounds.

The predicted pKa of 1.26 for this compound is notably lower than that of aniline, 2-chloroaniline, and 2-fluoroaniline, which is consistent with the additive electron-withdrawing effects of the two halogen substituents in the ortho positions.

Experimental Protocols for pKa Determination

The pKa of a weakly basic compound like this compound can be experimentally determined using several methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid) to a solution of the sample (a base) and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a 0.1 M solution of this compound in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The exact composition of the solvent should be recorded as it can influence the pKa value.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the this compound solution into a beaker.

-

Add a sufficient volume of the 0.15 M KCl solution.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin stirring the solution and record the initial pH.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration until the pH has changed significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added.

-

The equivalence point can be determined from the inflection point of the titration curve, which corresponds to the point of the steepest slope. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis spectrum will change with the protonation state of the molecule. This technique requires a smaller amount of sample compared to potentiometric titration.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 0 to pH 3 with increments of 0.2 pH units). A constant ionic strength should be maintained across all buffer solutions.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of solutions by diluting a small, constant amount of the stock solution into each of the prepared buffer solutions.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the buffered sample solutions.

-

Use the corresponding buffer solution as the blank for each measurement.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated (anilinium ion) and neutral (aniline) species is maximal.

-

Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance range.

-

Logical Relationships: Substituent Effects on pKa

The following diagram illustrates the logical relationship between the electronic properties of substituents on the aniline ring and the resulting pKa value.

Conclusion

References

Quantum Chemical Calculations of 2-Chloro-6-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Chloro-6-fluoroaniline. While extensive dedicated computational studies on this specific molecule are not widely published, this document synthesizes established theoretical protocols and expected quantitative outcomes based on research of structurally analogous compounds. This guide details the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties. The presented data, while illustrative, serves as a robust framework for researchers initiating computational investigations into this compound for applications in drug design and materials science.

Introduction

Aniline and its halogenated derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of halogen atoms can significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. This compound, a disubstituted aniline, presents a unique electronic profile due to the presence of both chlorine and fluorine atoms ortho to the amino group.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the molecular structure, spectroscopic characteristics, and reactivity of chemical entities.[2][3] These computational methods allow for a detailed in-silico analysis, providing insights that can guide experimental work and accelerate the discovery process. This guide outlines the standard computational workflow and expected results from a thorough quantum chemical investigation of this compound.

Computational Methodology

The following section details a typical computational protocol for the quantum chemical analysis of this compound, based on methods successfully applied to similar halogenated anilines.[1][4][5]

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry to find the minimum energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3][6][7] The "d,p" designation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing bonding in molecules with heteroatoms. The "++" denotes the inclusion of diffuse functions, important for describing anions and weak non-covalent interactions.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, they are typically scaled by an appropriate factor (e.g., 0.961) to improve agreement with experimental data.[3]

Electronic Properties

The electronic properties of this compound are investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of chemical reactivity, kinetic stability, and electronic transitions.[4][5] The molecular electrostatic potential (MEP) is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which provides insights into potential sites for electrophilic and nucleophilic attack.[4]

Software

All quantum chemical calculations are typically performed using a comprehensive software package such as Gaussian.[3] The visualization of molecular structures, orbitals, and vibrational modes is often accomplished with visualization software like GaussView.[7]

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a quantum chemical study of this compound, based on findings for structurally related molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.40 | C2-C1-C6 | 118.5 |

| C1-C6 | 1.39 | C1-C2-C3 | 121.0 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.39 | C3-C4-C5 | 120.5 |

| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.40 | C1-C6-C5 | 120.5 |

| C1-N7 | 1.38 | C2-C1-N7 | 120.0 |

| C2-Cl8 | 1.74 | C6-C1-N7 | 121.5 |

| C6-F9 | 1.36 | C1-N7-H10 | 115.0 |

| N7-H10 | 1.01 | H10-N7-H11 | 110.0 |

| N7-H11 | 1.01 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | 3505 | 3369 | ~3400 | NH₂ Asymmetric Stretch |

| ν2 | 3410 | 3277 | ~3300 | NH₂ Symmetric Stretch |

| ν3 | 3100 | 2979 | ~3050 | C-H Stretch |

| ν4 | 1620 | 1557 | ~1600 | NH₂ Scissoring |

| ν5 | 1580 | 1518 | ~1550 | C-C Stretch |

| ν6 | 1300 | 1249 | ~1280 | C-N Stretch |

| ν7 | 780 | 749 | ~770 | C-Cl Stretch |

| ν8 | 1250 | 1201 | ~1230 | C-F Stretch |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Energy Gap | 4.9 eV |

| Dipole Moment | 2.5 Debye |

Visualizations

Diagrams illustrating key workflows and conceptual relationships are provided below.

Caption: A typical workflow for quantum chemical calculations.

Caption: Logical flow from computational analysis to drug development.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The methodologies and expected data presented in this guide offer a solid foundation for future computational and experimental investigations, ultimately aiding in the rational design of new molecules for pharmaceutical and material science applications.

References

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray Crystal Structure of 2-Chloro-6-fluoroaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystal structure of derivatives of 2-Chloro-6-fluoroaniline. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding the three-dimensional structure of its derivatives at an atomic level is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This document details the crystallographic data and experimental protocols for representative derivatives, offering a valuable resource for professionals in the field.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various chemical reactions. A common route involves the acylation of the aniline (B41778) nitrogen. For instance, acetamide (B32628) derivatives can be synthesized by reacting a substituted aniline with chloroacetyl chloride.[3][4]

The logical relationship for the synthesis of a representative acetamide derivative is illustrated below:

X-ray Crystallography Workflow

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid. The general workflow for determining the crystal structure of a compound is outlined below.

References

An In-depth Technical Guide to 2-Chloro-6-fluoroaniline Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoroaniline is a versatile chemical scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the amine group, imparts distinct electronic and conformational properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogues. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the signaling pathways modulated by these compounds.

The applications of this compound derivatives span multiple therapeutic areas, including anti-inflammatory, analgesic, anti-cancer, and anti-viral research.[1][2] The presence of the halogen atoms can enhance metabolic stability, improve cell membrane permeability, and facilitate specific interactions with biological targets. This guide will delve into specific examples of these derivatives, presenting their pharmacological data in a structured format to aid in the rational design of new and improved drug candidates.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, highlighting their potential in different therapeutic areas.

Table 1: Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors

| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |

| 17d | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | Human mPGES-1 | Enzyme Assay | 8 | [4][5] |

| A549 Cell-Based Assay | 16.24 | [4][5] | |||

| Human Whole Blood Assay | 249.9 | [4][5] | |||

| Guinea Pig mPGES-1 | Enzyme Assay | 10.79 | [4][5] |

Table 2: Anti-Cancer Pyrimidine Derivatives

| Compound ID | Core Structure | Substituents | Cell Line | Activity | Reference |

| 21 (PTI-868) | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine | R = various | Various human tumor cell lines | Potent in vitro and in vivo tumor growth inhibition | [6] |

Note: Specific IC50 values for compound 21 were not provided in the abstract. The study highlights its selection for preclinical development based on its potent activity.[6]

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in disease. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Prostaglandin E2 Synthesis Pathway

One of the most well-defined pathways targeted by this compound derivatives is the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in this pathway, catalyzing the conversion of PGH2 to PGE2. The over-expression of mPGES-1 is associated with various inflammatory conditions and cancers.[7]

The compound 17d , a potent mPGES-1 inhibitor, directly interferes with this pathway, reducing the production of PGE2.[4][5] This targeted inhibition offers a promising therapeutic strategy for inflammatory diseases with potentially fewer side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[1]

Figure 1. Inhibition of the mPGES-1 pathway by a this compound derivative.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. This section provides representative experimental protocols for the synthesis of this compound derivatives and for a key biological assay.

Synthesis of 2-((2-chloro-6-fluorophenyl)amino) Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 2-amino-substituted heterocyclic compounds starting from a chloro-heterocycle and this compound. This method is applicable to the synthesis of various kinase inhibitors and other bioactive molecules.

Figure 2. General workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

Chloro-heterocycle (1.0 eq)

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)

-

Anhydrous solvent (e.g., 2-Propanol, Dioxane, or DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add the chloro-heterocycle (1.0 eq), this compound (1.1 eq), and the anhydrous solvent.

-

Add the base (e.g., DIPEA, 2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-((2-chloro-6-fluorophenyl)amino) derivative.

In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of test compounds against human mPGES-1.

Materials:

-

Human mPGES-1 enzyme

-

PGH2 (substrate)

-

Glutathione (GSH) (cofactor)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Test compounds dissolved in DMSO

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well microplate, add the assay buffer, GSH, and the test compound solution (or DMSO for control).

-

Add the human mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, PGH2.

-

Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4 °C).

-

Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent and a low pH buffer).

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The unique structural features of this scaffold have been successfully exploited to develop potent and selective inhibitors of various biological targets, as exemplified by the mPGES-1 inhibitor 17d . The data and protocols presented in this technical guide are intended to facilitate further research and development in this area. By providing a structured overview of the existing knowledge, this guide aims to empower researchers to design and synthesize novel this compound derivatives with improved pharmacological profiles, ultimately contributing to the discovery of new and effective medicines. Continued exploration of the structure-activity relationships and the signaling pathways modulated by these compounds will undoubtedly uncover new therapeutic opportunities.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Chloro-6-fluoroaniline Derivatives: A Technical Overview of Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique substitution pattern influences the physicochemical properties of its derivatives, often enhancing their biological activity and metabolic stability. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental protocols for key biological assays, present quantitative activity data for representative compounds, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Derivatives and Related Compounds

The following tables summarize the in vitro biological activity of various derivatives that can be synthesized from this compound and related precursors. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Thiazole-Containing Acetamide Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) |

| 3c | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat | > 50 |

| MDA-MB-231 | 18.25 | ||

| 3e | 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Jurkat | > 50 |

| MDA-MB-231 | 13.06 | ||

| 4a | N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide | Jurkat | 5.99 |

| MDA-MB-231 | 11.23 |

Data is representative of chloro-acetamide derivatives with thiazole (B1198619) scaffolds, which can be conceptually derived from precursors related to this compound.

Table 2: Antimicrobial Activity of Fluoroaniline Schiff Base Derivatives

| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) |

| 3a | (E)-N-benzylidene-2-fluoroaniline | S. aureus | 7 |

| E. coli | 6 | ||

| 3c | (E)-2-fluoro-N-(4-methoxybenzylidene)aniline | S. aureus | 8 |

| E. coli | 7 | ||

| 3f | (E)-N-(4-chlorobenzylidene)-2-fluoroaniline | S. aureus | 12 |

| E. coli | 11 |

This data represents the activity of Schiff bases derived from a related fluoroaniline, illustrating the potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological activity screening. The following are generalized protocols for the key assays mentioned in this guide.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., Jurkat, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin (B115843) solution (optional, as a viability indicator)

Protocol:

-

Compound Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathways

Many derivatives of this compound, particularly quinazoline-based structures, are known to target protein kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such important targets.

Potential Therapeutic Targets for 2-Chloro-6-fluoroaniline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 2-chloro-6-fluoroaniline is a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules.[1][2][3][4][5] Analogs derived from this core structure have shown significant potential in modulating the activity of various enzymes and cellular pathways implicated in a spectrum of diseases, including inflammation, cancer, and microbial infections. This technical guide provides a comprehensive overview of the key therapeutic targets for this compound analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Inhibition of Pro-Inflammatory Enzymes

Analogs of this compound have emerged as potent inhibitors of enzymes involved in the inflammatory cascade, offering potential therapeutic avenues for inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

Target Description: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it would reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that have homeostatic functions.

A notable example is the complex benzimidazole (B57391) derivative of this compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , which has demonstrated potent and selective inhibition of mPGES-1.

Quantitative Data:

| Compound Name | Target | IC50 (nM) | Assay Type |

| 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | mPGES-1 | 8 | Enzyme Assay |

| " | mPGES-1 | 16.24 | A549 Cell-based |

| " | mPGES-1 | 249.9 | Human Whole Blood |

| " | COX-1 | >10000 | Enzyme Assay |

| " | COX-2 | >10000 | Enzyme Assay |

Signaling Pathway:

Experimental Protocol: mPGES-1 Inhibition Assay (Enzyme-based)

-

Reagents and Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (B108866) (GSH)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, GSH, and the test compound dilutions.

-

Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for 60 seconds at room temperature.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cyclooxygenase-2 (COX-2)

Target Description: Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to PGH2, a precursor for various pro-inflammatory prostaglandins. This compound serves as a key intermediate in the synthesis of the selective COX-2 inhibitor, Lumiracoxib. This highlights the utility of this scaffold in developing anti-inflammatory drugs.

Signaling Pathway: The signaling pathway for COX-2 is upstream of mPGES-1 in the arachidonic acid cascade, as depicted in the diagram in section 1.1.

Experimental Protocol: COX-2 Inhibition Assay (in vitro)

-

Reagents and Materials:

-

Purified human or ovine COX-2 enzyme

-

Arachidonic acid substrate

-

Test compounds (this compound analogs) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Stop solution (e.g., 2 M HCl)

-

PGE2 ELISA kit or LC-MS/MS for detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the reaction buffer, cofactors, and the COX-2 enzyme.

-

Add the test compound and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Terminate the reaction with the stop solution.

-

Measure the amount of PGE2 produced using an ELISA kit or LC-MS/MS.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Anticancer Activity through Kinase Inhibition

The this compound moiety is a valuable pharmacophore for the development of kinase inhibitors, a class of targeted cancer therapeutics. Quinoxaline derivatives, which can be synthesized from precursors containing the this compound scaffold, have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis.[8][9][10][11]

B-Raf Kinase

Target Description: B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in various cancers, most notably melanoma.

Fluoroaniline (B8554772) derivatives have been investigated as potential B-Raf inhibitors. For instance, a study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone demonstrated cytotoxic effects on melanoma cells, with the proposed mechanism involving B-Raf inhibition.

Quantitative Data:

| Compound Class | Cell Line | LC50 (µg/mL) |

| Fluoroaniline derivatives of hydroxyquinones | A375 (Melanoma) | 12.25 - 35.5 |

Signaling Pathway:

Experimental Protocol: B-Raf Kinase Inhibition Assay (in vitro) [12][13][14][15][16]

-

Reagents and Materials:

-

Recombinant active B-Raf (V600E mutant)

-

MEK1 (kinase-dead) as a substrate

-

ATP

-

Test compounds (this compound analogs)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the diluted test compound, B-Raf enzyme, and MEK1 substrate.

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

c-Met, VEGFR-2, and FGFR

Target Description:

-

c-Met (Hepatocyte Growth Factor Receptor): An RTK involved in cell proliferation, survival, and migration. Its dysregulation is implicated in numerous cancers.[6]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][17][18][19][20]

-

FGFR (Fibroblast Growth Factor Receptor): A family of RTKs that, when aberrantly activated, can drive tumor growth and angiogenesis.[21][22][23][24][25]

Quinoxaline derivatives synthesized from this compound-containing precursors are potential inhibitors of these kinases.

Experimental Protocols: Kinase Inhibition Assays (General) [6][7][17][18][19][20][21][22][23][24][25][26][27][28][29]

A general protocol similar to the B-Raf assay can be adapted for c-Met, VEGFR-2, and FGFR, using the specific recombinant kinase, its corresponding substrate, and optimized buffer conditions. Commercially available assay kits provide specific protocols and reagents for each of these kinases.

Antimicrobial Activity

Halogenated anilines have been recognized for their antimicrobial properties.[30][31][32][33][34] The presence of chloro and fluoro substituents on the aniline (B41778) ring can enhance their biological activity.

Bacterial Adenylate Cyclase

Target Description: Adenylate cyclase is an enzyme that synthesizes cyclic AMP (cAMP) from ATP. In bacteria, cAMP is a crucial second messenger that regulates the expression of numerous genes, including those involved in virulence and biofilm formation. Inhibition of adenylate cyclase can, therefore, disrupt these key bacterial processes. Studies on halogenated anilines have suggested that their antimicrobial and antibiofilm effects may be mediated through the inhibition of adenylate cyclase.[30][31][32]

Quantitative Data:

| Compound Class | Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) |

| Halogenated Anilines | Uropathogenic E. coli | 100 - 200 | 10 |

Signaling Pathway:

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Reagents and Materials:

-

Bacterial strains (e.g., E. coli)

-

Mueller-Hinton broth (MHB)

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-